Phylanthoside

Vue d'ensemble

Description

Méthodes De Préparation

Phylanthoside can be synthesized through various synthetic routes. One common method involves methanolysis, which furnishes the aglycone phyllanthocin . The synthetic strategies towards the total synthesis of phyllanthocin and breynolide, structurally related spiroketal glycoside natural products, have been extensively studied . Industrial production methods typically involve the extraction of the compound from the roots of Phyllanthus acuminatus Vahl, followed by purification processes such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Phylanthoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phyllanthoside can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacological Research

Phylanthoside has shown potential in pharmacological studies, particularly as a model compound for understanding glycoside synthesis and reactions. Its ability to inhibit protein synthesis positions it as a candidate for further exploration in drug development, especially in targeting diseases where protein synthesis plays a crucial role.

Cancer Research

In cancer research, this compound's mechanism of action has been investigated for its potential to serve as an anticancer agent. Studies have suggested that compounds with similar mechanisms can be utilized in combination therapies to enhance the efficacy of existing cancer treatments. The ability to alter the tumor microenvironment through targeted therapies is an area of active research .

Biochemical Studies

This compound is frequently used in biochemical assays to study enzyme kinetics and metabolic pathways. Its role as a substrate or inhibitor can provide insights into metabolic processes and the regulation of various biochemical pathways .

Table 1: Summary of Applications of this compound

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmacology | Model compound for glycoside reactions | Inhibits protein synthesis; potential drug candidate |

| Cancer Research | Investigated for anticancer properties | May enhance efficacy in combination therapies |

| Biochemical Studies | Utilized in enzyme kinetics and metabolic pathway studies | Provides insights into metabolic regulation |

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on glioma cells demonstrated that the compound could inhibit cell proliferation and induce apoptosis. The research highlighted its potential as part of a combinatory treatment approach aimed at enhancing the effectiveness of traditional chemotherapy agents .

Case Study 2: Glycoside Synthesis

Research focusing on the synthesis of glycosides using this compound as a model compound showed promising results in understanding reaction pathways and optimizing conditions for glycosylation reactions. This work has implications for the development of novel glycosides with therapeutic properties.

Mécanisme D'action

Phylanthoside exerts its effects by inhibiting protein synthesis in eukaryotic cells. It binds to ribosomes and interferes with translation elongation, leading to the inhibition of protein synthesis . The exact mechanism of action involves the formation of a covalent bond with the E-site of the ribosome, resulting in irreversible damage . This unique property makes phyllanthoside a potent inhibitor of protein synthesis and a promising antitumor agent .

Comparaison Avec Des Composés Similaires

Phylanthoside is similar to other protein synthesis inhibitors such as actinomycin D and nagilactone C . it is unique in its ability to form a covalent bond with the E-site of the ribosome, which is not observed with other inhibitors . This unique mechanism of action contributes to its potent antitumor properties and distinguishes it from other similar compounds .

Activité Biologique

Phylanthoside, a compound derived from various species of the Phyllanthus genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a glycoside found in several plants, particularly in the Phyllanthus species. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The compound's structure allows it to interact with various biological targets, leading to significant physiological effects.

Biological Activities

-

Antioxidant Activity :

- This compound exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to its protective effects against chronic diseases.

-

Anticancer Properties :

- Research indicates that this compound has cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells.

-

Anti-inflammatory Effects :

- The compound has been noted for its ability to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation. This property suggests potential use in treating inflammatory diseases.

-

Antimicrobial Activity :

- This compound displays antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Inhibition of Cell Proliferation : this compound may inhibit cell cycle progression in cancer cells by affecting key regulatory proteins.

- Modulation of Signaling Pathways : It has been shown to influence various signaling pathways involved in cell survival and apoptosis.

- Interaction with Enzymes : The compound can inhibit specific enzymes involved in inflammatory responses and cellular metabolism.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a significant decrease in cell viability (IC50 = 15 µM) and induced apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells.

Data Summary

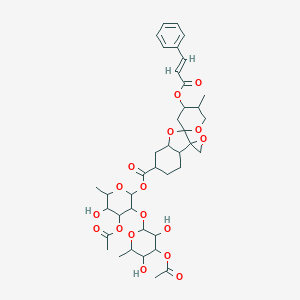

Propriétés

InChI |

InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+ | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTNXJVGRXZYOA-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 0.1 (mg/mL), C2H5OH > 100 (mg/mL), CHC13 > 100 (mg/mL), DMSO > 100 (mg/mL), CH3OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |

| Record name | PHYLLANTHOSIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/328426%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

63166-73-4 | |

| Record name | Phyllanthoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.